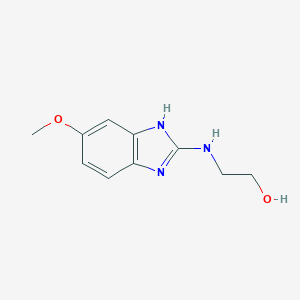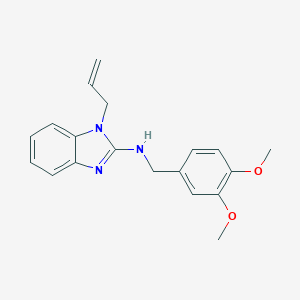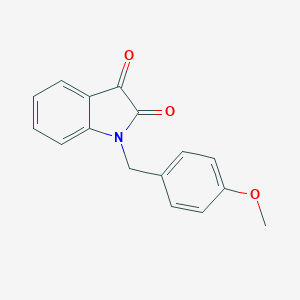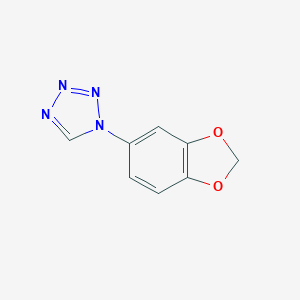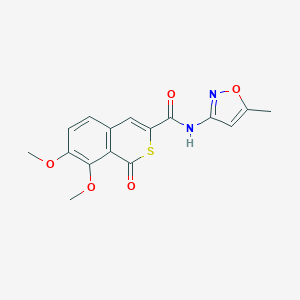
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide, commonly known as DMOTC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DMOTC belongs to the class of isothiochromene derivatives and has been studied extensively for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of DMOTC is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in disease progression. DMOTC has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cancer cell growth and inflammation. DMOTC has also been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMOTC has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMOTC has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. DMOTC has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer research, DMOTC has been shown to induce apoptosis and inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMOTC in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. One limitation of using DMOTC in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
For DMOTC research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. DMOTC has shown promising results in cancer, inflammation, and neurological research, and further studies could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of DMOTC involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the isothiochromene ring. The final step involves the reaction of the isothiochromene with N,N-dimethylformamide dimethyl acetal to form DMOTC.
Applications De Recherche Scientifique
DMOTC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMOTC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that DMOTC can reduce inflammation and oxidative stress in animal models. In neurological research, DMOTC has been shown to have neuroprotective properties and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMAZBPUVFSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)

![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
